molecular formula C17H12F3N3O4S2 B2403422 5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708292-02-8

5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2403422
CAS No.: 708292-02-8
M. Wt: 443.42
InChI Key: FGVWPOPWKFQXNV-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C17H12F3N3O4S2 and its molecular weight is 443.42. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S2/c1-7-11-13(25)22-16(23-14(11)29-12(7)15(26)27)28-6-10(24)21-9-5-3-2-4-8(9)17(18,19)20/h2-5H,6H2,1H3,(H,21,24)(H,26,27)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVWPOPWKFQXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a complex compound that belongs to the thienopyrimidine class. This class of compounds has been recognized for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of this compound has not been extensively documented, but related compounds in the thienopyrimidine family have shown promising results in various studies.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.

Structural Feature Description
Core Structure Thieno[2,3-d]pyrimidine
Functional Groups Trifluoromethyl, carbonyl, thioether
Molecular Formula C15H14F3N3O3S

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities:

  • Anti-inflammatory Activity : Compounds similar to the target compound have shown significant inhibition of COX-2 activity, which is crucial in inflammation pathways. For instance, a related compound demonstrated an IC50 value of 0.25 µM for COX-2 inhibition while exhibiting higher selectivity over COX-1 .
  • Anticancer Properties : Thienopyrimidine derivatives have been investigated for their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
  • Antimicrobial Activity : Some derivatives have displayed antimicrobial effects against various pathogens, indicating potential utility in treating infections .

Case Studies

Several studies provide insight into the biological activity of thienopyrimidine derivatives:

  • Study on Anti-inflammatory Effects :
    • In a rat air pouch model, a derivative exhibited significant inhibition of white blood cell infiltration and reduced production of prostaglandins derived from COX-2, demonstrating its potential as an anti-inflammatory agent .
  • Anticancer Activity Investigation :
    • A series of thienopyrimidine derivatives were tested against different cancer cell lines. One study reported that modifications to the thienopyrimidine scaffold enhanced cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Efficacy :
    • A related study highlighted the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential in developing new antibiotics .

The mechanism by which thienopyrimidine derivatives exert their biological effects often involves interaction with specific enzymes or receptors:

  • COX Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) plays a critical role in reducing inflammation and pain.
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to their ability to interact with DNA and inhibit topoisomerases, which are critical for DNA replication.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study: Antibacterial Activity

In an investigation of antibacterial properties, derivatives of thieno[2,3-d]pyrimidine were tested against Gram-positive and Gram-negative bacteria. The results revealed significant activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Summary of Research Findings

ApplicationFindings
Anticancer Significant cytotoxicity against various cancer cell lines; inhibition of DNA replication enzymes.
Antimicrobial Effective against Staphylococcus aureus; potential for antibiotic development.

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is constructed via cyclization reactions starting from substituted thiophene derivatives. A widely employed method involves the condensation of 3-amino-5-methyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one with ethyl chloroacetate under acidic conditions. For instance, heating ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate in a mixture of polyphosphoric acid and acetic acid at 170°C for 5–7 hours induces cyclization, yielding the fused thienopyrimidine system. The methyl group at position 5 is introduced via the methyl-substituted thiophene precursor, while the oxo group at position 4 arises from the ketone moiety in the starting material.

Alternative routes utilize aza-Wittig reactions to form the pyrimidine ring. Functionalized iminophosphoranes react with phenyl isocyanates at ambient temperatures, facilitating the construction of the dihydrothienopyrimidine framework with minimal byproducts. This method avoids harsh conditions, preserving sensitive functional groups for subsequent modifications.

Introduction of the Thioether Side Chain

The thioether linkage at position 2 is installed via nucleophilic substitution. The thiolate anion, generated by deprotonating 2-mercaptoacetophenone derivatives with potassium hydroxide in methanol, attacks the electrophilic carbon at position 2 of the thienopyrimidine core. For example, reacting ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with 2-bromo-1-(2-(trifluoromethyl)phenylamino)ethan-1-one in dimethylformamide (DMF) at 80°C for 12 hours yields the thioether intermediate with 70–75% efficiency. The use of polar aprotic solvents enhances nucleophilicity, while controlled heating prevents undesired oxidation of the thioether.

Functionalization of the Anilino Moiety

The 2-(trifluoromethyl)phenylamino group is introduced through reductive amination. 2-(Trifluoromethyl)aniline reacts with 2-oxoethylthio intermediate in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in tetrahydrofuran (THF) at room temperature. This step proceeds via formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by the amine. Purification via recrystallization from acetone-hexane mixtures yields the substituted anilino derivative with >90% purity.

Hydrolysis to the Carboxylic Acid

The ethyl ester at position 6 is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide. Refluxing the ester intermediate in a 3:1 methanol-water mixture with 2 equivalents of KOH for 3–4 hours achieves complete saponification. Acidification with hydrochloric acid precipitates the carboxylic acid, which is filtered and washed with cold water to remove residual salts. Recrystallization from ethanol yields the final product with a melting point of 226–228°C.

Optimization and Industrial Scalability

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency. For example, the cyclization step is conducted in a tubular reactor with polyphosphoric acid at 170°C, reducing reaction time from 7 hours to 45 minutes. Automated systems monitor pH and temperature during the hydrolysis step, ensuring consistent product quality. Impurities such as N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea are minimized by using excess phenyl chloroformate (10–75% stoichiometric excess) and N,N-dimethylaniline as an acid scavenger.

Analytical Characterization

Key analytical data confirm successful synthesis:

  • ¹H NMR (DMSO-d6): δ 2.81 (s, 3H, CH3), 3.45 (t, 2H, SCH2), 4.20 (q, 2H, COOCH2CH3), 7.55–7.70 (m, 4H, Ar-H).
  • IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1685 cm⁻¹ (C=O, ketone), 1320 cm⁻¹ (C-F).
  • HPLC : Purity >98% (C18 column, acetonitrile-water gradient).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-oxidation of the thioether to sulfone is prevented by conducting reactions under nitrogen atmosphere.
  • Low Cyclization Yields : Adding catalytic p-toluenesulfonic acid (PTSA) improves ring closure efficiency by 15–20%.
  • Solubility Issues : Using dimethylacetamide (DMA) as a solvent enhances intermediate solubility during thioether formation.

Q & A

Q. Q: What are the key synthetic routes for preparing this thieno[2,3-d]pyrimidine derivative, and what intermediates are critical?

A: The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation of substituted thioureas or thioamides with α,β-unsaturated carbonyl intermediates to form the pyrimidine core .
  • Functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the trifluoromethylphenylaminoethylthio moiety) .
  • Carboxylic acid activation using reagents like EDCl/HOBt for ester hydrolysis or amide bond formation .
    Critical intermediates include 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives and functionalized thiolated side chains .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q: How can researchers resolve low yields during the introduction of the trifluoromethylphenylaminoethylthio group?

A: Key optimizations:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of thiol intermediates .
  • Control temperature (e.g., 0–5°C for thiol-disulfide exchange reactions) to minimize side reactions .
  • Employ catalytic bases (e.g., triethylamine) to deprotonate thiols and improve coupling efficiency .
    Discrepancies in reported yields often stem from variations in solvent purity or moisture content .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Standard protocols include:

  • 1H/13C NMR : Assign peaks for the pyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in 13C) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄F₃N₃O₃S₂: 450.06) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹) .

Advanced Characterization: Addressing Tautomerism

Q. Q: How can tautomeric forms of the pyrimidine ring complicate spectral interpretation?

A: The 4-oxo group may exhibit keto-enol tautomerism, leading to split NMR signals. Mitigation strategies:

  • Perform variable-temperature NMR to observe coalescence of tautomeric peaks .
  • Use X-ray crystallography (e.g., single-crystal XRD) to resolve absolute configuration and tautomeric preference .
  • Compare experimental data with DFT-calculated chemical shifts .

Biological Activity Screening (Basic)

Q. Q: What in vitro assays are recommended for preliminary evaluation of bioactivity?

A: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced SAR Studies

Q. Q: How does the trifluoromethylphenylaminoethylthio substituent influence target binding?

A: Computational and experimental approaches:

  • Molecular docking : Map interactions with hydrophobic pockets (e.g., CF₃ group in ATP-binding sites) .
  • Free-energy perturbation (FEP) : Quantify contributions of substituents to binding affinity .
  • Proteolytic stability assays : Compare half-life with non-fluorinated analogs to assess metabolic resistance .

Data Contradictions in Literature

Q. Q: How to address discrepancies in reported synthetic protocols for similar thienopyrimidines?

A: Systematic approaches include:

  • Meta-analysis of reaction parameters (solvent, catalyst, temperature) across studies .
  • Reproducibility trials with strict moisture/oxygen control (e.g., Schlenk techniques for air-sensitive steps) .
  • HPLC-MS monitoring to identify side products and optimize purification (e.g., reverse-phase C18 columns) .

Derivatization Strategies (Basic)

Q. Q: What functional groups are amenable to modification for improving solubility?

A: Prioritize derivatization at:

  • Carboxylic acid : Convert to amides or esters (e.g., methyl ester for enhanced lipophilicity) .
  • Thioether linkage : Oxidize to sulfone for polarity modulation .
  • Trifluoromethylphenyl group : Introduce electron-withdrawing substituents to tune π-π stacking .

Advanced Computational Modeling

Q. Q: How can molecular dynamics (MD) simulations guide structural optimization?

A: MD applications include:

  • Solvent accessibility analysis : Identify regions prone to oxidative/metabolic degradation .
  • Binding mode refinement : Simulate ligand-protein interactions over 100+ ns trajectories to prioritize analogs .
  • Co-solvent mapping : Predict solubility enhancers (e.g., PEG derivatives) .

Stability and Toxicity Profiling (Basic)

Q. Q: What assays assess hydrolytic stability of the thioether linkage?

A: Standard protocols:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24–72 hrs) and monitor degradation via HPLC .
  • Reactive oxygen species (ROS) assays : Quantify thioether oxidation products (e.g., sulfoxides) under H₂O₂ stress .
  • CYP450 inhibition screening : Evaluate metabolic interference using human liver microsomes .

Cross-Disciplinary Applications

Q. Q: How can this compound be applied in materials science or catalysis?

A: Emerging applications:

  • Coordination chemistry : Chelate transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions .
  • Supramolecular assemblies : Utilize π-stacking of the trifluoromethylphenyl group for crystal engineering .
  • Photodynamic therapy : Modify with photosensitizers (e.g., porphyrins) for light-activated cytotoxicity .

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